Cas no 18889-09-3 (N,N-Diallylformamide)
N,N-Diallylformamide Chemical and Physical Properties
Names and Identifiers
-
- Formamide,N,N-di-2-propen-1-yl-
- Diallylformamide
- N,N-bis(prop-2-enyl)formamide
- N,N-Diacryl-formamid
- N,N-diallylcarboxamide
- N,N-Diallylformamide
- N.N-Diallyl-formamid
- N-formyl-diallylamine
- DTXSID80289114
- InChI=1/C7H11NO/c1-3-5-8(7-9)6-4-2/h3-4,7H,1-2,5-6H2
- NSC-59281
- 18889-09-3
- Diallylformamide #
- N,N-di(prop-2-enyl)formamide
- AKOS014313798
- NSC59281
- SCHEMBL24833
- CVVVRVRQWUMYNX-UHFFFAOYSA-
-
- Inchi: 1S/C7H11NO/c1-3-5-8(7-9)6-4-2/h3-4,7H,1-2,5-6H2
- InChI Key: CVVVRVRQWUMYNX-UHFFFAOYSA-N
- SMILES: O=CN(CC=C)CC=C
Computed Properties
- Exact Mass: 125.08400
- Monoisotopic Mass: 125.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 99.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 20.3Ų
Experimental Properties
- Density: 0.9±0.1 g/cm3
- Boiling Point: 222.5±29.0 °C at 760 mmHg
- Flash Point: 83.3±14.0 °C
- PSA: 20.31000
- LogP: 1.45270
- Vapor Pressure: 0.1±0.4 mmHg at 25°C
N,N-Diallylformamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N,N-Diallylformamide Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N,N-Diallylformamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A238875-250mg |
N,N-Diallylformamide |
18889-09-3 | 250mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A238875-500mg |
N,N-Diallylformamide |
18889-09-3 | 500mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A238875-2.5g |
N,N-Diallylformamide |
18889-09-3 | 2.5g |
$ 365.00 | 2022-06-08 |
N,N-Diallylformamide Related Literature
-
1. Synthesis of formamides containing unsaturated groups by N-formylation of amines using CO2 with H2Hangyu Liu,Qingqing Mei,Qingling Xu,Jinliang Song,Huizhen Liu,Buxing Han Green Chem. 2017 19 196
Additional information on N,N-Diallylformamide
N,N-Diallylformamide: A Comprehensive Overview
N,N-Diallylformamide (CAS No: 18889-09-3) is a versatile organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound, also known as DAF, is characterized by its unique chemical structure, which includes a formamide functional group and two allyl substituents. The N,N-Diallylformamide structure has been extensively studied for its potential applications in catalysis, polymer synthesis, and as a building block in organic chemistry.
The synthesis of N,N-Diallylformamide typically involves the reaction of formic acid with diallylamine under specific conditions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, researchers have explored the use of transition metal catalysts to enhance the yield and purity of N,N-Diallylformamide, making it more accessible for industrial applications.
One of the most notable applications of N,N-Diallylformamide is its role as a precursor in the synthesis of advanced materials. In polymer chemistry, this compound has been used to develop novel polyamides with improved thermal stability and mechanical properties. The ability of N,N-Diallylformamide to undergo various polymerization reactions has made it a valuable component in the development of high-performance polymers for aerospace and automotive industries.
In addition to its role in polymer synthesis, N,N-Diallylformamide has also found applications in organic catalysis. The compound's ability to act as a Lewis acid catalyst has been leveraged in asymmetric catalysis, enabling the synthesis of chiral molecules with high enantioselectivity. Recent studies have demonstrated that N,N-Diallylformamide-based catalysts can efficiently promote the formation of complex organic structures, making them indispensable in drug discovery and fine chemical synthesis.
The unique electronic properties of N,N-Diallylformamide have also made it a subject of interest in materials science research. Scientists have investigated its potential as a component in organic semiconductors and electronic materials. For example, studies have shown that incorporating N,N-Diallylformamide into conjugated systems can enhance charge transport properties, paving the way for its use in next-generation electronic devices.
Furthermore, the biological applications of N,N-Diallylformamide are an area of active research. Recent findings suggest that this compound may exhibit bioactivity against certain pathogens, making it a promising candidate for antimicrobial agents. Researchers are currently exploring its potential as an antifungal or antibacterial agent, with initial results indicating significant activity against common microbial strains.
In conclusion, N,N-Diallylformamide (CAS No: 18889-09-3) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, continue to expand its utility in fields such as polymer chemistry, catalysis, materials science, and biotechnology. As research into this compound progresses, it is anticipated that new discoveries will further enhance its role as a key building block in modern chemistry.
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